molecular formula C13H20N4O3 B2852637 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide CAS No. 1797977-71-9

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide

Cat. No.: B2852637
CAS No.: 1797977-71-9
M. Wt: 280.328
InChI Key: PPRWUYUODRTUFW-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholinopyrimidine moiety, making it a valuable candidate for various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting appropriate precursors under controlled conditions. This step often involves cyclization reactions.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or morpholine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to inhibit key inflammatory enzymes makes it a promising candidate for therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-10-7-12(17-3-5-20-6-4-17)16-11(15-10)8-14-13(18)9-19-2/h7H,3-6,8-9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRWUYUODRTUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)COC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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